Cas no 98379-84-1 (N-isopropyl-2-(4-nitrophenoxy)acetamide)

N-isopropyl-2-(4-nitrophenoxy)acetamide is a versatile organic compound with a nitro group and an isopropyl substituent. It exhibits excellent solubility in organic solvents, making it ideal for various synthetic applications. The nitro group provides a reactive site for nucleophilic substitution reactions, enhancing its utility in organic synthesis. This compound is a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
N-isopropyl-2-(4-nitrophenoxy)acetamide structure
98379-84-1 structure
Product Name:N-isopropyl-2-(4-nitrophenoxy)acetamide
CAS No:98379-84-1
MF:C11H14N2O4
MW:238.239862918854
CID:5527192
Update Time:2025-07-22

N-isopropyl-2-(4-nitrophenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-isopropyl-2-(4-nitrophenoxy)acetamide
    • Acetamide, N-(1-methylethyl)-2-(4-nitrophenoxy)-
    • Inchi: 1S/C11H14N2O4/c1-8(2)12-11(14)7-17-10-5-3-9(4-6-10)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14)
    • InChI Key: AKZFRDUHMMCRMY-UHFFFAOYSA-N
    • SMILES: C(NC(C)C)(=O)COC1=CC=C([N+]([O-])=O)C=C1

Experimental Properties

  • Density: 1.205±0.06 g/cm3(Predicted)
  • Boiling Point: 468.5±25.0 °C(Predicted)
  • pka: 13.92±0.46(Predicted)

N-isopropyl-2-(4-nitrophenoxy)acetamide Pricemore >>

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Additional information on N-isopropyl-2-(4-nitrophenoxy)acetamide

Professional Introduction to N-isopropyl-2-(4-nitrophenoxy)acetamide (CAS No. 98379-84-1)

N-isopropyl-2-(4-nitrophenoxy)acetamide, with the chemical identifier CAS No. 98379-84-1, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural framework, exhibits a blend of functionalities that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both an amide group and a nitro-substituted phenyl ring imparts distinct chemical properties, enabling its application in various synthetic pathways and biological assays.

The structural motif of N-isopropyl-2-(4-nitrophenoxy)acetamide consists of an isopropylamine moiety attached to an acetamide backbone, which is further linked to a 4-nitrophenoxy group. This configuration not only contributes to the molecule's solubility and stability but also influences its reactivity in chemical transformations. The nitro group, in particular, serves as a versatile handle for further functionalization, allowing chemists to introduce additional modifications or to explore its electronic properties in electronic materials research.

In recent years, the pharmaceutical industry has seen a surge in the exploration of nitro-containing heterocycles as pharmacophores due to their ability to modulate biological targets effectively. N-isopropyl-2-(4-nitrophenoxy)acetamide fits into this category, as its nitro-substituted phenyl ring can engage with various biological receptors and enzymes. For instance, studies have demonstrated its potential role in inhibiting certain enzymes associated with inflammatory pathways, making it a promising candidate for the development of anti-inflammatory drugs.

Moreover, the amide functionality in this compound is well-known for its role in drug design, particularly in enhancing bioavailability and metabolic stability. The amide bond is a common motif in many active pharmaceutical ingredients (APIs), and its incorporation into molecules like N-isopropyl-2-(4-nitrophenoxy)acetamide can improve the pharmacokinetic properties of potential drug candidates. This has led to increased interest in exploring derivatives of this compound for therapeutic applications.

Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in understanding the interactions between N-isopropyl-2-(4-nitrophenoxy)acetamide and biological targets. High-throughput virtual screening (HTVS) techniques have been employed to identify novel binding pockets and to optimize the compound's affinity for specific receptors. These computational studies have provided valuable insights into the structural requirements for effective drug design, guiding experimental efforts towards more efficient synthetic routes.

The synthesis of CAS No. 98379-84-1 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic strategies include nucleophilic substitution reactions, condensation reactions, and catalytic hydrogenation processes. The use of advanced catalytic systems has enabled more efficient and sustainable synthesis methods, reducing the environmental impact associated with traditional synthetic routes.

In addition to its pharmaceutical applications, N-isopropyl-2-(4-nitrophenoxy)acetamide has shown potential in material science research. The nitro group's ability to absorb light at specific wavelengths makes it useful in developing photoactive materials and sensors. Furthermore, the compound's ability to form stable complexes with metal ions has been explored for applications in coordination chemistry and catalysis.

The development of new analytical techniques has also enhanced our ability to study CAS No. 98379-84-1 and its derivatives. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed structural information, while high-performance liquid chromatography (HPLC) allows for precise purification and analysis of complex mixtures. These tools are essential for characterizing new compounds and understanding their behavior under various conditions.

The regulatory landscape surrounding the use of compounds like N-isopropyl-2-(4-nitrophenoxy)acetamide is continually evolving. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive data on safety, efficacy, and quality before approving new drugs. This necessitates rigorous testing protocols and adherence to Good Manufacturing Practices (GMP) to ensure that pharmaceutical products meet stringent standards.

The future prospects for CAS No. 98379-84-1 are promising, with ongoing research exploring new synthetic methodologies and therapeutic applications. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to the discovery of novel drugs that address unmet medical needs. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in advancing medical science.

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